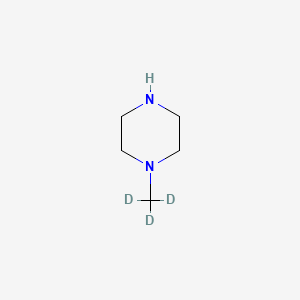
1-(Trideuteriomethyl)piperazine
Cat. No. B564433
Key on ui cas rn:
1093380-08-5
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


A mixture of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (142 mg, 0.59 mmol), 1-methylpiperazine (62.0 mg, 0.62 mmol), tris(dibenzylideneacetone)dipalladium(0) (81 mg, 0.09 mmol), BINAP (110 mg, 0.18 mmol) and sodium tert-butoxide (113 mg, 1.18 mmol) in toluene (8 ml) was stirred at 100 °C for 1.5hrs. LCMS indicated no desired product formation. Discarded.




Quantity
0.000177 mol
Type
catalyst
Reaction Step Five

Quantity
8.84e-05 mol
Type
catalyst
Reaction Step Five

Yield
0%
Identifiers


|
CUSTOM
|
731
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.00118 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.008 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.000619 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.000589 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=NC(=N1)Br)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0.000177 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
8.84e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C2=NC(=NN2C)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
